molecular formula C17H14FN3O3 B11088634 N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11088634
M. Wt: 327.31 g/mol
InChI Key: FMLFISVZBLUAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a chemical compound with the molecular formula C17H14FN3O3 This compound is known for its unique structure, which includes a fluorophenyl group and a pyrrolidinyl benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then reacted with 3-pyrrolidinone-2,5-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or sensor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-fluorobenzylidene]benzohydrazide
  • N’-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of a fluorophenyl group and a pyrrolidinyl benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H14FN3O3/c18-12-8-4-5-9-14(12)21-15(22)10-13(17(21)24)19-20-16(23)11-6-2-1-3-7-11/h1-9,13,19H,10H2,(H,20,23)

InChI Key

FMLFISVZBLUAIG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.